![molecular formula C13H12N2O4 B2530812 N-(2,3-二氢苯并[b][1,4]二噁英-6-基)-3-甲基异恶唑-5-甲酰胺 CAS No. 923710-36-5](/img/structure/B2530812.png)

N-(2,3-二氢苯并[b][1,4]二噁英-6-基)-3-甲基异恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

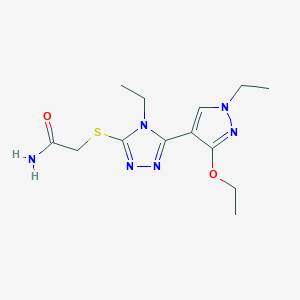

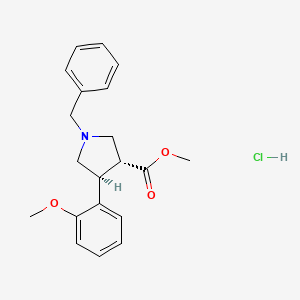

The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide is a derivative of dibenzo[1,4]dioxin-1-carboxamide, which is a class of compounds known for their potential antitumor properties. These compounds have been synthesized and evaluated for their ability to act as DNA-intercalating agents, which can interfere with the replication of cancer cells . The structure of the compound suggests that it may have similar biological activities due to the presence of the dibenzo[1,4]dioxin moiety.

Synthesis Analysis

The synthesis of related dibenzo[1,4]dioxin-1-carboxamides involves the preparation of substituted dibenzo[1,4]dioxin-1-carboxylic acids through various methods. However, the synthesis is not regiospecific, and separation of regioisomers can be challenging . The synthesis of isoxazole derivatives of benzoic acid, as seen in a related study, involves the use of FTIR, ^1H and ^13C NMR, and mass spectra to support the structures of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide includes a dibenzo[1,4]dioxin core, which is crucial for its potential biological activity. The presence of the isoxazole ring and the carboxamide group may influence the compound's binding affinity and biological effects. Molecular docking studies of similar compounds have been carried out to predict their interactions with biological targets such as protein Sortase A, which is important for assessing their antimicrobial potential .

Chemical Reactions Analysis

While specific chemical reactions involving N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide are not detailed in the provided papers, the general reactivity of dibenzo[1,4]dioxin-1-carboxamides suggests that they can interact with DNA through intercalation. This interaction can disrupt DNA replication and transcription, which is a mechanism of action for antitumor agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide are not explicitly described in the provided papers. However, the related compounds have been evaluated for their in vitro and in vivo antitumor activity, indicating that they possess biological activity that could be attributed to their physical and chemical properties . Additionally, some derivatives have demonstrated strong antioxidant activity, which could be related to their chemical structure .

科学研究应用

抗肿瘤活性

一系列取代的二苯并[1,4]二噁英-1-甲酰胺,包括与 N-(2,3-二氢苯并[b][1,4]二噁英-6-基)-3-甲基异恶唑-5-甲酰胺相关的化合物,已被合成并评估其抗肿瘤特性。这些化合物对 P388 白血病在体外和体内均具有活性,其构效关系类似于其他 DNA 插层抗肿瘤剂。值得注意的是,它们对 P388/AMSA 系的交叉耐药性水平低于经典的 DNA 插层剂,这表明不同的主要作用机制,可能绕过由 topo II β 同工酶表达引起的耐药机制 (Lee 等,1992)。

合成与表征

2-[(二烷基氨基甲酰基)亚甲基]-2,3-二氢苯并[1,4]二噁英和 3-[(二烷基氨基甲酰基)亚甲基]-3,4-二氢-2H-苯并[1,4]恶嗪衍生物已从容易获得的 2-丙-2-炔氧基苯酚和 2-丙-2-炔氧基苯胺合成。这些反应表现出显着的立体选择性,Z 异构体优先或排他性地形成。主要立体异构体双键周围的立体化学通过 X 射线衍射分析得到证实 (Gabriele 等,2006)。

受体拮抗

在开发非肽血管紧张素 II 受体拮抗剂中,合成了与 N-(2,3-二氢苯并[b][1,4]二噁英-6-基)-3-甲基异恶唑-5-甲酰胺结构相似的化合物。发现这些 N-(联苯基甲基)咪唑类是有效的口服降压药。联苯的 2' 位上的酸性基团对其高亲和力和效力至关重要 (Carini 等,1991)。

聚合物研究

合成了苯腈官能化的苯并恶嗪单体并对其进行了表征,结果表明,与没有苯腈基的类似聚苯并恶嗪相比,固化的聚合物表现出改善的玻璃化转变温度和热稳定性。这项研究有助于开发具有增强热性能的材料 (Qi 等,2009)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-8-6-12(19-15-8)13(16)14-9-2-3-10-11(7-9)18-5-4-17-10/h2-3,6-7H,4-5H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHGGAMLTLQSOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride](/img/structure/B2530729.png)

![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2530732.png)

![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)

![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)

![Furo[3,4-c]pyridin-3(1H)-one](/img/structure/B2530738.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2530739.png)

![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)

![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)